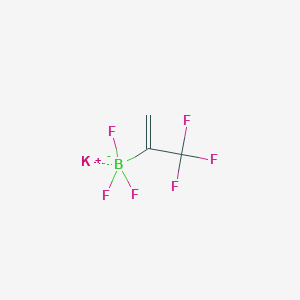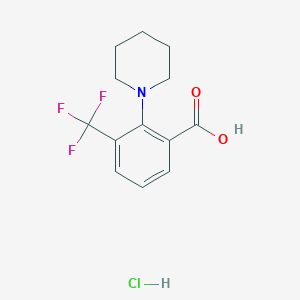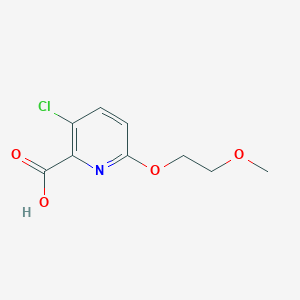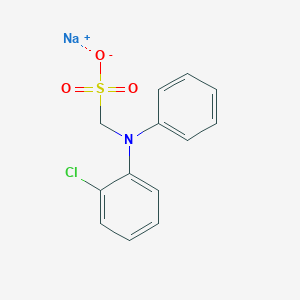
(3-氯-5-(甲基氨基甲酰基)苯基)硼酸
描述
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BClNO3 and its molecular weight is 213.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高效液相色谱 (HPLC) 中的手性固定相
使用 (3-氯-5-(甲基氨基甲酰基)苯基)硼酸合成了一种新型的β-环糊精键合手性固定相 (CSP)。这种 CSP 对各种手性药物化合物的芳香族位置异构体和对映异构体表现出优异的分离选择性。 吸电子氯和供电子甲基的存在使其在色谱分离中发挥作用 .
传感应用
硼酸,包括 N-甲基 3-硼酸-5-氯苯甲酰胺等衍生物,因其与二醇以及氟化物或氰化物等强路易斯碱相互作用而在传感应用中得到应用。 这些相互作用促进了各种均相分析和非均相检测方法,包括在传感材料界面或散装样品中的检测 .
生物标记和蛋白质操作
该化合物与二醇相互作用的能力使其可用于生物标记、蛋白质操作和修饰。 这在治疗剂的开发和生物分子的分离中特别有用 .
治疗剂的开发
硼酸与蛋白质和细胞的相互作用是一个不断发展的领域,在酶抑制、信号通路干扰和细胞递送系统中具有应用。 这些应用对于开发新的治疗剂至关重要 .
糖化分子的电泳
硼酸用于糖化分子的电泳,这是一种分析糖基化蛋白质和脂质的重要技术,对糖尿病研究和其他与糖化相关的疾病具有重要意义 .
控释系统
N-甲基 3-硼酸-5-氯苯甲酰胺可用于合成对葡萄糖水平做出反应的聚合物,促进胰岛素的控释。 这种应用对于糖尿病管理和响应性药物递送系统的设计具有重要意义 .
联芳酰胺的合成
该化合物参与了具有毒蕈碱乙酰胆碱受体亚型 M1 激动活性的联芳酰胺的合成。 此类化合物在神经系统疾病的治疗中具有潜在的应用 .
硼酸酯的制备
使用该化合物探索了硼酸吡啶酸酯的制备,用于治疗皮肤病。 这种应用突出了硼酸衍生物在皮肤病治疗中的潜力 .
属性
IUPAC Name |
[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSZKPRYZCKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656993 | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-51-3 | |
| Record name | B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)



![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)






